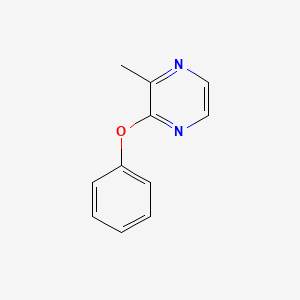

2-methyl-3-phenoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDOXXMFLCWEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335123 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91137-78-9 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Phenoxypyrazine and Its Analogues

Classic Synthetic Routes to Phenoxypyrazine Scaffolds

Traditional approaches to constructing the phenoxypyrazine core often rely on well-established reactions such as nucleophilic aromatic substitution and condensation followed by cyclization.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the phenoxy group onto a pyrazine (B50134) ring. rsc.orgwikipedia.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.org In the context of phenoxypyrazine synthesis, a halogenated pyrazine is reacted with a phenol (B47542) or its corresponding phenoxide.

The efficiency of the SNAr reaction is highly dependent on the electronic nature of the pyrazine ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack, facilitating the substitution. wikipedia.org For instance, the synthesis of various 3-phenoxypyrazine-2-carboxamide derivatives has been achieved by reacting methyl 3-chloropyrazine-2-carboxylate with substituted phenols in the presence of a base like potassium carbonate. rsc.orgnih.gov Similarly, 2-phenoxypyrazine (B6583224) and its methylated analogues can be prepared by treating 2-chloropyrazine (B57796) with the respective phenol or cresol. hilarispublisher.com

The choice of base and solvent is crucial for the success of these reactions. Common bases include potassium carbonate and cesium carbonate, while polar aprotic solvents like dimethylformamide (DMF) are often employed at elevated temperatures to ensure the reaction proceeds to completion.

A related classical approach is the Ullmann condensation, a copper-promoted conversion of aryl halides to aryl ethers. wikipedia.orgorganic-chemistry.org While similar to SNAr, traditional Ullmann reactions often require higher temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts, making it a more viable method. wikipedia.orgmdpi.com

Table 1: Comparison of SNAr and Ullmann Condensation for Phenoxypyrazine Synthesis

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |

|---|---|---|

| General Principle | Displacement of a leaving group on an activated aromatic ring by a nucleophile. wikipedia.org | Copper-promoted reaction between an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org |

| Catalyst | Typically uncatalyzed, but relies on substrate activation. | Copper (metal or salts). wikipedia.org |

| Reaction Conditions | Often requires elevated temperatures and polar aprotic solvents. rsc.org | Traditionally requires high temperatures (>210 °C) and high-boiling polar solvents. wikipedia.org |

| Substrate Scope | Generally requires an electron-deficient aromatic ring. wikipedia.org | Can be used for a broader range of aryl halides, though activated ones react better. |

| Key Reagents | Halogenated pyrazine, phenol/phenoxide, base. rsc.orghilarispublisher.com | Aryl halide, phenol, copper catalyst, base. wikipedia.org |

Condensation and Cyclization Reactions

The formation of the pyrazine ring itself is often accomplished through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation or dehydrogenation step to yield the aromatic pyrazine. This is a foundational method for constructing the core heterocyclic structure. For instance, pyrazine derivatives can be synthesized from the reaction of ethylenediamine (B42938) with 1,2-diketones. benthamdirect.com

Variations of this approach include the reaction of diamines with α-hydroxy ketones or α-bromo ketones. benthamdirect.com The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is then aromatized to the final pyrazine. Catalytic systems and specific reaction conditions can influence the yield and purity of the resulting pyrazine derivatives. tandfonline.comajgreenchem.com

Modern Catalytic Approaches in Phenoxypyrazine Synthesis

Modern synthetic chemistry has introduced powerful catalytic systems that have refined the synthesis of phenoxypyrazines and related structures. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools. While primarily used for C-N bond formation, the principles of this reaction have been extended to C-O bond formation as well. mdpi.comrug.nl

The Buchwald-Hartwig reaction offers a versatile and efficient method for coupling aryl halides or pseudohalides with alcohols and phenols. mdpi.com This palladium-catalyzed process typically employs specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. rug.nl These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods. For example, various novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized in good to excellent yields using Pd-catalyzed C-N Buchwald-Hartwig cross-coupling. nih.gov This methodology can be adapted for the synthesis of phenoxypyrazines by coupling a halopyrazine with a phenol.

One-Pot Synthesis Techniques for Pyrazine Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. benthamdirect.comtandfonline.com Several one-pot methods have been developed for the synthesis of pyrazine derivatives.

These methods often combine the condensation, cyclization, and aromatization steps into a single, streamlined process. For example, pyrazine derivatives can be prepared in a one-pot reaction from ethylenediamine and 1,2-diketones or their analogues under neat (solvent-free) conditions at room temperature. benthamdirect.com Another approach involves a facile one-pot, four-component condensation to produce novel pyrrolo[2,1-a]pyrazine scaffolds in moderate to high yields. nih.gov These techniques are highly valued for their simplicity and environmental benefits. benthamdirect.comtandfonline.com

Stereoselective Synthesis and Chiral Resolution for Related Pyrazinoid Structures

While 2-methyl-3-phenoxypyrazine itself is achiral, the synthesis of chiral pyrazinoid structures is an important area of research, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Approaches to obtaining enantiomerically pure pyrazine derivatives include asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create a specific stereoisomer directly using chiral catalysts, auxiliaries, or starting materials. For related heterocyclic systems, organocatalysis has been successfully employed for asymmetric nucleophilic aromatic substitution reactions. For example, cinchonidine-derived organocatalysts have been used in the asymmetric synthesis of chiral molecules.

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through chiral chromatography.

Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazines. tandfonline.com Key aspects include the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable green approach is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and improved energy efficiency. rsc.org For instance, the synthesis of poly(hydroxyalkyl)pyrazines has been achieved rapidly using microwave irradiation in reactive eutectic media derived from ammonium (B1175870) formate (B1220265) and monosaccharides. rsc.org

Solvent-free or "neat" reactions, as seen in some one-pot syntheses of pyrazines, are another important green chemistry strategy, as they eliminate the need for potentially harmful organic solvents. benthamdirect.com The use of biocatalysts, such as enzymes, is also a growing area of interest for developing greener synthetic routes to pyrazine derivatives. rsc.org Furthermore, the use of natural extracts, such as onion extract, as catalysts for pyrazine synthesis represents an innovative and environmentally friendly approach. ajgreenchem.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-methyl-3-phenoxypyrazine in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual hydrogen and carbon atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to identify the different types of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the two pyrazine (B50134) ring protons, and the five protons of the phenoxy group. The chemical shift (δ) of the methyl protons would appear in the upfield region, typically around 2.5 ppm. chemicalbook.com The protons on the pyrazine ring are expected in the aromatic region, downfield from 8.0 ppm, with their exact shifts influenced by the electronic effects of the methyl and phenoxy substituents. The five protons of the phenoxy group would also resonate in the aromatic region, generally between 7.0 and 7.5 ppm, exhibiting characteristic splitting patterns (doublet, triplet) corresponding to their ortho, meta, and para positions.

The ¹³C NMR spectrum provides information on each unique carbon atom. The molecule contains 11 carbon atoms, and due to molecular symmetry, some may be chemically equivalent. The carbon of the methyl group is expected at the most upfield position (15-25 ppm). The nine aromatic carbons (four from the pyrazine ring and five from the phenoxy ring, as one is oxygen-bound) would appear in the downfield region (typically 110-160 ppm). libretexts.org The carbon atoms of the pyrazine ring directly bonded to nitrogen or oxygen would be the most deshielded, appearing at the lowest field.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 (singlet) | ~20 |

| Pyrazine-H (2 protons) | >8.0 (doublets) | ~140-155 |

| Phenoxy-H (ortho, 2H) | ~7.1 (doublet) | ~118 |

| Phenoxy-H (meta, 2H) | ~7.4 (triplet) | ~130 |

| Phenoxy-H (para, 1H) | ~7.2 (triplet) | ~124 |

| Pyrazine-C (substituted) | N/A | ~150-160 |

| Phenoxy-C (oxygen-linked) | N/A | ~155 |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the ortho, meta, and para protons on the phenoxy ring and could show long-range coupling between the methyl protons and the adjacent pyrazine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each protonated carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. researchgate.net These two techniques are complementary and provide a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C-H stretching and bending of the methyl group would be observed around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. Key vibrations for the heterocyclic ring, involving C=N and C=C stretching, are expected in the 1600-1400 cm⁻¹ region. A particularly diagnostic band is the strong C-O-C asymmetric stretching of the aryl ether linkage, which is anticipated around 1250 cm⁻¹.

Raman spectroscopy is especially sensitive to non-polar, symmetric bonds. stolichem.com It would effectively probe the symmetric breathing modes of the pyrazine and benzene (B151609) rings. The C=C bonds of the aromatic systems and the C-C skeletal vibrations would produce strong Raman signals. researchgate.net

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | 2980-2870 | Medium |

| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 | Strong (IR/Raman) |

| Asymmetric C-O-C Stretch | ~1250 | Weak | Strong (IR) |

| Symmetric Ring Breathing | Weak | Strong | Strong (Raman) |

| C-H "Out-of-Plane" Bending | 900-675 | Weak | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the conjugated π-electron systems within the molecule. nih.gov The this compound molecule contains two primary chromophores: the pyrazine ring and the phenoxy group.

The spectrum is expected to show absorptions due to π → π* transitions, which are typically intense, and n → π* transitions, which are generally weaker. rsc.org The pyrazine ring itself exhibits characteristic π → π* and n → π* transitions. The phenoxy group also has strong π → π* absorptions. The conjugation between the phenoxy group's oxygen lone pairs and the pyrazine ring system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual, unsubstituted chromophores. up.ac.za

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. For this compound (C₁₁H₁₀N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that precisely matches the calculated molecular weight of 186.21 g/mol . rsc.org

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Key expected fragmentation pathways include:

Loss of the phenoxy group: Cleavage of the C-O ether bond to lose a phenoxy radical (•OPh), resulting in a fragment ion corresponding to the 2-methylpyrazinyl cation.

Loss of a methyl radical: Expulsion of a •CH₃ radical to form a [M-15]⁺ ion.

Cleavage of the pyrazine ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller nitrogen-containing ions.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula |

| 186 | Molecular Ion [M]⁺ | [C₁₁H₁₀N₂O]⁺ |

| 171 | [M - CH₃]⁺ | [C₁₀H₇N₂O]⁺ |

| 93 | [M - OPh]⁺ | [C₅H₅N₂]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction (XRD) would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. ksu.edu.saforcetechnology.com This technique measures how X-rays are scattered by the electron clouds of the atoms arranged in a crystal lattice. drawellanalytical.com

The analysis of the diffraction pattern allows for the precise calculation of:

Bond lengths and angles: Providing definitive values for all covalent bonds and angles within the molecule.

Conformation: Determining the dihedral angle between the planes of the pyrazine and phenoxy rings, which is a key conformational feature.

Intermolecular interactions: Revealing how molecules pack together in the crystal lattice, identifying non-covalent interactions such as π-π stacking or weak hydrogen bonds that govern the solid-state architecture.

While specific crystal data for this compound is not widely published, XRD remains the gold standard for absolute structural confirmation of crystalline materials. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation, identification, and quantification within various matrices. These methods are crucial for assessing the purity of the synthesized compound and for analyzing its presence in complex mixtures, such as flavor and fragrance compositions. The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for the study of volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of this compound and related pyrazine derivatives, which are often key components of food flavors and aromas. solubilityofthings.comrroij.com The technique separates vaporized compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase contained within a column. rroij.com For enhanced identification and structural elucidation, GC is frequently coupled with Mass Spectrometry (GC-MS), a powerful combination that provides high sensitivity and specificity. rroij.comresearchgate.net In a GC-MS system, the mass spectrometer ionizes the compounds eluting from the GC column, generating a unique mass spectrum for each component that serves as a chemical "fingerprint". rroij.com

Another specialized application is Gas Chromatography-Olfactometry (GC-O), which adds a sensory dimension to the analysis. This method allows for the detection and characterization of odor-active compounds by a human assessor at the column outlet, which is invaluable in the flavor and fragrance industry. imreblank.ch

The analysis of pyrazines often involves specific sample preparation methods to extract and concentrate the analytes from the sample matrix. Techniques such as headspace analysis and simultaneous distillation-extraction (SDE) are commonly employed prior to GC injection. imreblank.chmdpi.com While specific documented GC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar pyrazines provides a strong indication of appropriate methodologies. For instance, the determination of 2-methoxy-3-alkylpyrazines in wine has been successfully achieved using GC-MS, demonstrating the technique's capacity to quantify trace levels of these potent aroma compounds. openagrar.de

The table below summarizes typical conditions used for the GC analysis of related pyrazine compounds, which can be adapted for this compound.

| Parameter | Example Condition 1 (for Methoxyalkylpyrazines) openagrar.de | Example Condition 2 (for Volatile Impurities) bibliotekanauki.pl |

|---|---|---|

| Technique | Gas Chromatography/Mass Spectrometry (GC/MS) | Gas Chromatography with Flame Ionization Detector (GC-FID) |

| Column | Fused silica (B1680970) capillary column | DB-624 (6% cyanopropylphenyl – 94% dimethylpolysiloxane) |

| Column Dimensions | Not specified | 60 m length x 0.32 mm ID, 1.8 µm film thickness |

| Carrier Gas | Helium | Nitrogen |

| Temperature Program | Isothermal for 2 min at 50°C, then ramp to 250°C at 3°C/min | Initial 35°C, ramp at 2°C/min to 70°C (hold 2 min), then ramp at 40°C/min to 240°C (hold 6 min) |

| Detector | Mass Spectrometer | Flame Ionization Detector (FID) |

| Internal Standard | 2-methoxy-d3-3-isobutylpyrazine | Not specified |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful and versatile technique for the separation, identification, and quantification of chemical compounds. globalresearchonline.net It is particularly useful for compounds that are non-volatile or thermally labile, which might be the case for certain pyrazine derivatives or when analyzing them in complex, non-volatile matrices. nih.gov HPLC separates components of a mixture based on their interactions with a stationary phase packed into a column and a liquid mobile phase pumped through it at high pressure. globalresearchonline.net

For the analysis of pyrazines, reversed-phase HPLC (RP-HPLC) is the most common mode. tut.ac.jp In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl silica, C18), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. tut.ac.jpnih.gov Separation is achieved based on the hydrophobic/hydrophilic character of the analytes.

Detection in HPLC systems is often accomplished using a Diode-Array Detector (DAD) or a standard Ultraviolet (UV) detector, as the pyrazine ring structure absorbs UV light. nih.govphcog.com For example, a study on various methylpyrazines utilized UV detection at a wavelength of 275 nm. nih.gov For more complex analyses or when higher specificity is required, HPLC can be interfaced with a mass spectrometer (HPLC-MS), which provides detailed structural information and enhanced sensitivity. nih.gov

While GC is often the method of choice for many pyrazines due to their volatility, HPLC offers a robust alternative and is widely applied to the analysis of pyrazine derivatives in various fields. tut.ac.jpphcog.com Research on the retention behavior of pyrazines in RP-HPLC has provided valuable insights into optimizing separation conditions. tut.ac.jp

The following table presents typical conditions for the HPLC analysis of pyrazine compounds, which could serve as a starting point for developing a method for this compound.

| Parameter | Example Condition 1 (for Methylpyrazines) nih.gov | Example Condition 2 (for Pyrazine Derivatives) tut.ac.jp |

|---|---|---|

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | Silica gel column | Capcell Pak C18 (ODS) |

| Column Dimensions | Not specified | 250 mm length x 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | Dichloromethane containing 0.08% of 1.65 M ammonia (B1221849) solution and 0.5% of methanol | Acetonitrile/water or Methanol/water (isocratic elution) |

| Flow Rate | Not specified | 0.6 mL/min |

| Detector | UV Detector (275 nm) | Not specified (UV/DAD is common) |

Computational and Theoretical Investigations of 2 Methyl 3 Phenoxypyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is a versatile method used to investigate a wide array of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-methyl-3-phenoxypyrazine, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial orientations of the phenoxy group relative to the pyrazine (B50134) ring, identifying the global and local energy minima.

Despite the importance of these foundational calculations, specific studies detailing the optimized geometry and conformational landscape of this compound are not available in the public domain based on the conducted searches.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity univ-annaba.dz. A smaller gap generally suggests a more reactive molecule.

While the principle that the HOMO-LUMO gap is a good indicator of stability applies to this compound, specific calculated values for its HOMO and LUMO energies, and the resulting energy gap, have not been reported in the reviewed literature univ-annaba.dz.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species.

No specific MEP maps or related analyses for this compound were found in the available research.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of bonding and lone pairs, which are fundamental to understanding intermolecular interactions.

Detailed NBO analysis, including stabilization energies and charge transfer data for this compound, is not present in the currently accessible literature.

Chemical Reactivity Descriptors (e.g., Electrophilicity and Nucleophilicity Indices)

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and indices for electrophilicity and nucleophilicity. These descriptors provide a quantitative measure of a molecule's reactivity.

Specific calculated values for the electrophilicity and nucleophilicity indices, or other global reactivity descriptors for this compound, could not be located in the reviewed scientific literature.

Non-Linear Optical (NLO) Property Investigations

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics and materials science. Computational methods can predict NLO properties such as polarizability and hyperpolarizability.

While the NLO properties of some pyrazine derivatives have been investigated, there are no specific computational studies on the non-linear optical properties of this compound available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscapes

A comprehensive review of the scientific literature reveals a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the conformational landscape of this compound. While MD simulations are a powerful tool for exploring the dynamic behavior of molecules, dedicated research focusing on this particular compound has not been published.

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. These simulations have become an essential tool in fields such as materials science, biochemistry, and biophysics. nih.gov In the context of a molecule like this compound, MD simulations could provide significant insights into its flexibility, preferred shapes (conformations), and the energy barriers between different conformations.

A hypothetical molecular dynamics study of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This would be followed by simulating the molecule's movements over time, often in a simulated solvent environment to mimic real-world conditions. The resulting trajectory would provide a wealth of information about the molecule's conformational preferences.

The flexibility of the phenoxy group and its orientation relative to the pyrazine ring would be of particular interest. The interplay of steric and electronic effects would dictate the preferred spatial arrangement. For instance, the simulation could reveal whether a planar or a non-planar arrangement of the two ring systems is more favorable.

While specific data tables and detailed research findings for this compound are not available, the principles of molecular dynamics simulations offer a robust framework for future computational investigations. Such studies would be invaluable in elucidating the structure-property relationships of this compound and could inform the design of derivatives with specific biological or material properties. The general approach for such an investigation would involve analyzing parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration to understand the stability and flexibility of the molecule over the simulation time. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 3 Phenoxypyrazine

Mechanistic Studies of Substitution Reactions on the Pyrazine (B50134) Ring

Substitution reactions on the pyrazine ring of 2-methyl-3-phenoxypyrazine are fundamental to its chemistry, enabling the introduction of diverse functionalities. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly in reactions that lead to the formation of more complex derivatives.

The primary mechanism for substitution on the pyrazine core is Nucleophilic Aromatic Substitution (SNAr) . nih.gov This is evident in the synthesis of related 3-phenoxypyrazine-2-carboxamide derivatives, where a chlorine atom at the 3-position of a pyrazine ring is displaced by a substituted phenoxide. nih.gov The reaction proceeds via a two-stage process involving a Meisenheimer intermediate, a resonance-stabilized anion. nih.govebsco.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. nih.gov

In the context of this compound, the methyl group at position 2 provides some electronic stabilization to the ring through hyperconjugation, while the phenoxy group at position 3 can be the target for substitution. The phenoxy group itself can be replaced by other functional groups through nucleophilic substitution, often requiring specific reagents and conditions. Computational studies on similar aromatic systems suggest that for certain nucleophiles, a concerted SNAr mechanism, without a stable intermediate, may also be possible. nih.gov

| Reaction Type | Substrate Example | Reagent(s) | Conditions | Mechanism | Reference |

| Nucleophilic Aromatic Substitution | Methyl 3-chloropyrazine-2-carboxylate | Substituted Phenol (B47542), K₂CO₃ | DMF, 110 °C | SNAr | nih.gov |

| Phenoxy Group Substitution | This compound | Various Nucleophiles | Specific conditions required | SNAr | |

| Halogen Displacement | 3-Chloropyrazine-2-carboxylic acid methyl ester | 3-(Trifluoromethyl)phenol | Base (e.g., K₂CO₃) | SNAr |

Functional Group Transformations and Derivatization Reactions

The functional groups of this compound—the methyl group and the phenoxy moiety—as well as the pyrazine ring itself, can undergo various transformations to yield a range of derivatives. These reactions are crucial for synthesizing new compounds with tailored properties for applications in medicinal chemistry and materials science.

Reactions Involving the Substituents and the Pyrazine Ring:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The pyrazine ring or its substituents can be modified through reduction reactions.

Functional Group Interconversion: In related pyrazine systems, functional groups are commonly interconverted. For instance, the hydrolysis of a methyl ester to a carboxylic acid using sodium hydroxide (B78521) in methanol (B129727) is a key step in creating carboxamide derivatives. nih.gov

Derivatization Reactions: Derivatization is a technique used to modify a compound to enhance its properties for analysis or to create new molecules with specific biological activities. jfda-online.com Common derivatization strategies that could be applied to this compound or its transformation products include:

Alkylation: This involves replacing active hydrogens with an alkyl group, often to form esters from carboxylic acids, which are more volatile for gas chromatography analysis. libretexts.orggcms.cz Reagents like N,N-dimethylformamide dimethylacetal (DMFDA) can react with various functional groups including amines, phenols, and carboxylic acids. libretexts.org

Acylation: This process converts compounds with active hydrogens (like amines and phenols) into esters, thioesters, or amides. Reagents such as pentafluoropropionic anhydride (B1165640) are used to improve chromatographic efficiency and detection. jfda-online.com

Silylation: This is a common derivatization method where an active proton is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are highly reactive. jfda-online.comgcms.cz

| Transformation/Derivatization | Functional Group Targeted | Typical Reagent Class | Example Reagent | Purpose | Reference |

| Oxidation | Methyl group / Pyrazine ring | Oxidizing Agents | Potassium permanganate | Synthesis of oxidized derivatives | |

| Reduction | Pyrazine ring / Substituents | Reducing Agents | Sodium borohydride | Modification of the core structure | |

| Hydrolysis | Ester (on derivative) | Base | Sodium hydroxide | Conversion to carboxylic acid | nih.gov |

| Alkylation | Carboxylic acids, phenols, amines | Alkylating Agents | N,N-dimethylformamide dimethylacetal (DMFDA) | Improved volatility for GC, synthesis | libretexts.org |

| Acylation | Amines, phenols, alcohols | Acylating Agents | Pentafluoropropionic anhydride (PFPA) | Improved detection and chromatography | jfda-online.com |

| Silylation | Amines, phenols, alcohols, carboxylic acids | Silylating Agents | N,O-bis(trimethylsilyl)acetamide (BSA) | Increased volatility and stability for GC-MS | jfda-online.comgcms.cz |

Catalytic Reactivity and Selectivity Studies

While this compound is not typically a catalyst itself, it serves as a crucial substrate in a variety of catalytic reactions designed to synthesize more complex molecules. Studies on its catalytic reactivity are often focused on optimizing reaction conditions to achieve high yield and selectivity.

Involvement in Catalytic Synthesis: The synthesis of the this compound scaffold and its derivatives often relies on metal-catalyzed cross-coupling reactions. For instance, the introduction of the phenoxy group can be achieved via copper-catalyzed Ullmann-type coupling reactions. Furthermore, palladium-catalyzed reactions are employed for further derivatization. The optimization of these catalytic steps is an area of active research, with methods like microwave-assisted synthesis being explored to accelerate reaction times and improve yields. For example, a phenoxy substitution via copper catalysis might achieve 80% conversion in just 30 minutes under microwave conditions.

Ligand for Metallosupramolecular Assemblies: Derivatives of the phenoxypyrazine structure have been shown to act as ligands in coordination chemistry. A related compound, 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine, functions as a U-shaped ligand that coordinates with palladium(II) and silver(I) ions to form discrete, complex metallosupramolecular assemblies. tandfonline.com This suggests that derivatives of this compound could be designed to act as ligands in self-assembling catalytic systems.

Interaction with Biological Catalysts (Enzymes): In medicinal chemistry, derivatives of 3-phenoxypyrazine are investigated for their interaction with biological catalysts. For example, 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a key target in metabolic diseases. nih.gov The selectivity of these compounds for their biological target is a critical aspect of their development, with kinase inhibition assays and dose-response curves used to evaluate their potency and specificity.

| Catalytic Process | Catalyst | Role of Phenoxypyrazine | Reaction Example | Selectivity/Optimization Focus | Reference |

| Cross-Coupling | Copper (e.g., CuI/L-proline) | Substrate | Phenoxy substitution | Accelerating reaction via microwave irradiation | |

| Cross-Coupling | Palladium (e.g., Pd(0)) | Substrate | Synthesis of complex derivatives | Optimizing catalyst loading and temperature | |

| Supramolecular Assembly | Palladium(II), Silver(I) | Ligand (as a derivative) | Formation of metallocycles | Control of coordination geometry (U-shaped) | tandfonline.com |

| Biological Target Interaction | TGR5 (Enzyme/Receptor) | Agonist (as a derivative) | Activation of TGR5 signaling pathway | High potency (EC₅₀) and selectivity for TGR5 | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of 2-Methyl-3-phenoxypyrazine Derivatives

The synthesis of this compound derivatives typically involves multi-step chemical reactions, with the core strategy being the formation of the phenoxy-pyrazine scaffold. The primary methods employed are nucleophilic substitution reactions where a leaving group on the pyrazine (B50134) ring is displaced by a phenoxide nucleophile.

Common synthetic strategies begin with a substituted pyrazine, often a chloropyrazine, which serves as the electrophile. For instance, 2-chloropyrazine (B57796) can be treated with various phenols, such as phenol (B47542) itself, o-cresol, m-cresol, or p-cresol, to yield the corresponding 2-phenoxypyrazine (B6583224) derivatives. hilarispublisher.com A similar approach is used to synthesize derivatives like 2,5-dimethyl-3-phenoxypyrazine, which is obtained by reacting 3-chloro-2,5-dimethylpyrazine (B41552) with phenol. hilarispublisher.com

In a more complex synthesis aimed at producing potent TGR5 agonists, a key intermediate, methyl 3-chloropyrazine-2-carboxylate, is used as the starting material. nih.gov This compound is reacted with various substituted phenols through a nucleophilic aromatic substitution (SNAr) reaction to generate a library of 3-phenoxypyrazine-2-carboxylate intermediates. nih.gov These intermediates can then be further modified. The synthesis generally requires basic conditions, using reagents like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol, and control of reaction temperature (e.g., 80–120°C) to ensure optimal yield and minimize side reactions.

Alternative methods may involve palladium-catalyzed cross-coupling reactions to form the C-O bond between the pyrazine and phenyl rings. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Table 1: Comparison of Synthetic Methodologies for Phenoxypyrazine Derivatives

| Parameter | Method 1: Nucleophilic Substitution hilarispublisher.com | Method 2: SNAr for Carboxamide Derivatives nih.gov |

|---|---|---|

| Starting Material | 2-Chloropyrazine or 3-Chloro-2,5-dimethylpyrazine | Methyl 3-chloropyrazine-2-carboxylate |

| Key Reaction | Nucleophilic substitution with phenols | Nucleophilic aromatic substitution (SNAr) with substituted phenols |

| Reagents/Conditions | Phenols, base (e.g., K₂CO₃) | Substituted phenols, base (e.g., NaH) |

| Product Type | Substituted 2-phenoxypyrazines | 3-Phenoxypyrazine-2-carboxamide precursors |

Systematic Structural Modifications and Analog Design for Enhanced Properties

Systematic structural modification is a cornerstone of drug discovery, aiming to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, analog design focuses on several key regions of the molecule: the pyrazine ring, the methyl group, and the phenoxy moiety.

Modifications often involve introducing various substituents onto the phenoxy ring. These substitutions can alter the electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the molecule, which in turn influences its interaction with biological targets. For example, in the development of TGR5 agonists, derivatives of 3-phenoxypyrazine-2-carboxamide were synthesized with different substituents on the phenoxy ring, such as chloro (Cl) and dichloro groups. nih.gov These modifications led to compounds with significantly enhanced agonist activity. nih.gov Specifically, compounds with 2-chloro and 2,5-dichloro substituents on the phenoxy ring displayed the most remarkable potency against the TGR5 receptor. nih.gov

Another strategy involves altering the substituents on the pyrazine ring itself. In a study on herbicidal pyrazines, 2,3-dicyanopyrazines were modified at the 5-position with various groups, including phenoxy, alkyloxy, and substituted amino groups, to investigate the effect on their biological activity. tandfonline.com Similarly, research into fluorescent compounds involved creating naphthalenyloxy derivatives by reacting 2-chloropyrazine with 1- and 2-naphthol, effectively replacing the phenyl ring with a larger aromatic system. hilarispublisher.com

The goal of these systematic modifications is to build a comprehensive Structure-Activity Relationship (SAR) profile. This profile helps researchers understand which molecular features are essential for activity and which can be altered to fine-tune the compound's properties. bohrium.comnih.gov

Table 2: Examples of Structural Modifications on the Phenoxypyrazine Scaffold

| Parent Scaffold | Modification Site | Substituent Examples | Objective/Resulting Property | Reference |

|---|---|---|---|---|

| 2-Phenoxypyrazine | Phenoxy Ring | -H, 2-methyl, 3-methyl, 4-methyl | Investigate photophysical characteristics | hilarispublisher.com |

| 3-Phenoxypyrazine-2-carboxamide | Phenoxy Ring | 2-Cl, 2,5-di-Cl | Enhance TGR5 agonist activity | nih.gov |

| 2,3-Dicyanopyrazine | Pyrazine Ring (Position 5) | Phenoxy, Alkyloxy, Amino groups | Evaluate herbicidal activity | tandfonline.com |

| 2-Chloropyrazine | Phenoxy Moiety (Replacement) | 1-Naphthalenyloxy, 2-Naphthalenyloxy | Create novel fluorescent compounds | hilarispublisher.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazinoid Structures

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazinoid structures, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding the design of more potent compounds. aimspress.comsemanticscholar.org

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their experimentally measured biological activity. imist.ma The molecular descriptors can be categorized as electronic (e.g., NBO charges, dipole moments), geometric (e.g., bond lengths), or physicochemical (e.g., lipophilicity). imist.masemanticscholar.org

Several statistical methods are employed to develop QSAR models for pyrazine derivatives, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. semanticscholar.orgijournalse.org

Partial Least Squares (PLS): PLS is useful when the number of descriptors is large or when there is collinearity among them. imist.maaimspress.com

Principal Component Analysis (PCA): PCA is often used as a preliminary step to reduce the dimensionality of the data and identify the most important descriptors. imist.maaimspress.com

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity, sometimes outperforming linear methods like MLR. semanticscholar.org

The predictive power of a QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds that were not used in model development. aimspress.com Successful QSAR models have been developed for various pyrazine derivatives to predict activities such as antiproliferative effects, histamine (B1213489) H4 receptor antagonism, and olfactive thresholds. imist.maaimspress.comsemanticscholar.org

Table 3: Summary of QSAR Studies on Pyrazine Derivatives

| Pyrazine Series | Targeted Activity | QSAR Methods Used | Key Findings | Reference |

|---|---|---|---|---|

| Pyridopyrazine derivatives | Histamine H4 Receptor Antagonism | MLR, PLS, PCR | Models showed good predictive accuracy for H4R antagonism. | aimspress.com |

| Pyrazine derivatives | Antiproliferative Activity | MLR, ANN | ANN model was more significant than MLR; models used to screen for novel candidates. | semanticscholar.org |

| Pyrazine derivatives | Olfactive Thresholds | MLR, PLS, PCA | Models related physicochemical parameters to olfactive thresholds. | imist.ma |

| 8-Amino-imidazo[1,5a]pyrazine derivatives | Bruton's Tyrosine Kinase (BTK) Inhibition | Gaussian and field-based 3D-QSAR | Steric and hydrophobic interactions were significant for enhanced activity. | japsonline.com |

Ligand-Receptor Interaction Profiling in Biological Systems

Understanding how a ligand, such as a this compound derivative, interacts with its biological receptor at a molecular level is crucial for rational drug design. msdmanuals.com This profiling involves identifying the specific binding site on the receptor and the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. als-journal.com

For derivatives of this compound, a significant biological target that has been identified is the Takeda G-protein-coupled receptor 5 (TGR5), which is involved in regulating metabolism. nih.gov The activation of TGR5 by these compounds makes them promising candidates for treating metabolic diseases. nih.govacs.org

Computational methods like molecular docking are widely used to predict the binding mode of a ligand within the receptor's active site. als-journal.com These simulations place the flexible ligand into the rigid or flexible binding pocket of the receptor and score the different poses based on binding energy. nih.gov The results provide a 3D model of the interaction, highlighting the specific amino acid residues in the receptor that are crucial for binding. nih.govmdpi.com For example, docking studies can reveal how the phenoxy group fits into a hydrophobic pocket or how nitrogen atoms on the pyrazine ring might act as hydrogen bond acceptors. japsonline.comals-journal.com

The insights gained from ligand-receptor interaction profiling are invaluable for SAR studies. They provide a structural basis for observed activity trends and guide the design of new analogs with improved affinity and selectivity. researchgate.net For instance, if a model shows an empty hydrophobic pocket near the ligand, a medicinal chemist might design a new analog with a bulky hydrophobic group at that position to achieve a tighter binding interaction. nih.gov

Biological Activity Investigations Mechanistic and in Vitro/model Organism Focus

Receptor Agonist/Antagonist Activity and Underlying Biochemical Mechanisms

There is currently no publicly available research detailing the receptor agonist or antagonist activities of 2-methyl-3-phenoxypyrazine. Studies investigating the binding affinity of this compound to specific cellular receptors, or the subsequent biochemical cascades that would be initiated by such interactions, have not been reported. Therefore, its potential to modulate receptor-mediated signaling pathways remains unknown.

Enzyme Inhibition/Activation Studies and Kinetic Analysis

Investigations into the effects of this compound on enzyme activity are absent from the current scientific literature. There are no published studies that have explored its potential to act as an enzyme inhibitor or activator. Consequently, data on its inhibitory concentration (IC50) or activation constant (K_act) against any specific enzyme, as well as detailed kinetic analyses to determine the mechanism of interaction (e.g., competitive, non-competitive), are not available.

Cellular Assays and Signaling Pathway Modulation in Model Cell Lines

The impact of this compound on cellular functions and signaling pathways has not been characterized. There is a lack of published cellular assays using model cell lines to assess its effects on cell viability, proliferation, apoptosis, or other key cellular processes. Furthermore, there is no information regarding its ability to modulate specific intracellular signaling pathways.

In Vitro and In Vivo Studies in Model Organisms for Biological Efficacy

Comprehensive in vitro and in vivo studies to determine the biological efficacy of this compound in model organisms are not documented. Research in organisms such as rodents, zebrafish, or Caenorhabditis elegans would be necessary to understand its potential physiological effects, but such studies have not been published.

Chemoinformatic and Target Identification Approaches for Bioactive Pyrazines

While chemoinformatic approaches are valuable for predicting the potential biological targets of compounds, there are no specific published studies that have applied these methods to this compound. Computational studies, such as molecular docking and virtual screening, could offer insights into its potential protein interactions. researchgate.netnih.govfigshare.com The pyrazine (B50134) scaffold, in general, is recognized for its ability to form various interactions with biological targets, including hydrogen bonds and π-interactions. nih.govfigshare.com However, without specific computational analysis of this compound, its likely biological targets remain speculative.

Advanced Applications in Specialized Chemical and Material Sciences

Photophysical Properties and Applications in Optoelectronic MaterialsResearch into the photophysical properties of pyrazine (B50134) derivatives for optoelectronic applications has been conducted on various substituted pyrazines, often in donor-acceptor systems to study intramolecular charge transfer.researchgate.nettandfonline.comnih.govHowever, there are no specific studies that characterize the photophysical properties (e.g., absorption, emission, quantum yield) of 2-methyl-3-phenoxypyrazine or explore its potential in optoelectronic materials.

Due to the absence of specific research findings for this compound in these advanced fields, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.

Environmental Fate and Degradation Studies of 2 Methyl 3 Phenoxypyrazine

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) in Environmental Compartments

Abiotic degradation, which involves the breakdown of chemical compounds through non-biological processes, is a critical component of their environmental fate. For 2-methyl-3-phenoxypyrazine, the primary abiotic degradation pathways would likely be hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The pyrazine (B50134) ring itself is generally stable to hydrolysis under typical environmental pH conditions. However, the ether linkage in the phenoxy group could potentially be susceptible to hydrolysis, although this is generally a slow process for aryl ethers in the absence of catalysts. The rate of hydrolysis would be influenced by factors such as pH and temperature. Alkaline hydrolysis has been noted to affect some substituted pyrazines, leading to the formation of hydroxypyrazines chempedia.info.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Both the pyrazine and the phenyl rings in this compound can absorb UV light, which may lead to their degradation. Photodegradation of aromatic compounds can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. For instance, studies on phenoxy acid herbicides have demonstrated that photolysis can be a significant degradation pathway nottingham.ac.ukmdpi.comnih.gov. The presence of a methyl group on the pyrazine ring might slightly alter the electronic properties and, consequently, the photochemical reactivity of the molecule.

Illustrative Table of Potential Abiotic Degradation Parameters (Hypothetical Data)

| Parameter | Environmental Compartment | Influencing Factors | Potential Outcome |

|---|---|---|---|

| Hydrolysis | Water, Soil | pH, Temperature | Slow cleavage of the ether bond |

| Photolysis | Surface Water, Soil Surface | Sunlight Intensity, Presence of Photosensitizers | Degradation of the pyrazine and/or phenyl ring |

Biotic Degradation Pathways (e.g., Microbial Metabolism) in Soil and Water Systems

The biodegradation of this compound by microorganisms is expected to be a significant pathway for its removal from soil and water systems. While specific studies on this compound are lacking, research on other pyrazine derivatives indicates that they can be utilized by various bacteria and fungi as a source of carbon and nitrogen. nih.govresearchgate.netnih.gov

Microbial metabolism of pyrazines can proceed through several pathways, often initiated by oxidation. proquest.com This can involve hydroxylation of the pyrazine ring, followed by ring cleavage. nih.gov The presence of the phenoxy group may also influence biodegradation, as microorganisms capable of degrading aromatic ethers could potentially cleave this bond. Bacterial genera such as Bacillus, Pseudomonas, and Mycobacterium have been identified as capable of degrading various pyrazine compounds. researchgate.net The rate and extent of biodegradation will depend on a variety of environmental factors, including the microbial population present, temperature, pH, oxygen availability, and nutrient levels.

Illustrative Table of Potential Biotic Degradation Parameters (Hypothetical Data)

| Parameter | Environmental System | Key Microbial Processes | Potential Metabolites |

|---|---|---|---|

| Aerobic Biodegradation | Soil, Water | Hydroxylation, Ring Cleavage | Hydroxylated pyrazines, Phenol (B47542), CO2 |

| Anaerobic Biodegradation | Sediments, Anoxic Zones | Likely slower than aerobic degradation | Further research needed |

Sorption and Desorption Behavior in Environmental Matrices

The sorption and desorption characteristics of this compound will largely determine its mobility in the environment. Sorption refers to the binding of the compound to soil particles and organic matter, while desorption is its release back into the soil solution.

The behavior of this compound is likely influenced by both the pyrazine and the phenoxy moieties. The phenoxy group, being somewhat hydrophobic, would suggest a tendency for the molecule to sorb to soil organic carbon. Studies on phenoxy herbicides have shown that soil organic matter and iron oxides are key sorbents. researchgate.netresearchgate.netmdpi.compjoes.commdpi.com The extent of sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. The pyrazine ring, with its nitrogen atoms, can also participate in interactions with soil components, potentially through hydrogen bonding.

Soil properties such as organic matter content, clay content, and pH will be crucial in determining the sorption-desorption equilibrium. For instance, the sorption of acidic phenoxy herbicides is known to be pH-dependent. mdpi.com

Illustrative Table of Sorption/Desorption Parameters (Hypothetical Data)

| Parameter | Soil Type | Influencing Factors | Expected Behavior |

|---|---|---|---|

| Sorption (Koc) | High Organic Matter Soil | Hydrophobicity of phenoxy group | Moderate to High Sorption |

| Desorption | Sandy Soil | Low organic matter, pH | Potential for higher mobility |

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The potential for volatilization of this compound is dependent on its vapor pressure and Henry's Law constant. Pyrazines, in general, are known for their volatility and are often associated with aromas in food. researchgate.net

Persistence and Mobility in Soil and Aquatic Environments

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. It is often expressed as a half-life (DT50). The mobility of a chemical refers to its potential to move through soil and into groundwater.

Based on the considerations for degradation and sorption:

Persistence: The persistence of this compound will be a function of the rates of its abiotic and biotic degradation. If biodegradation is a significant pathway, its persistence may be moderate. However, under conditions unfavorable for microbial activity, the compound could be more persistent.

Mobility: The mobility will be inversely related to its sorption to soil and sediment. If the compound exhibits strong sorption to organic matter, its mobility will be limited. Conversely, in soils with low organic matter, there may be a higher potential for leaching into groundwater. The behavior of phenoxy herbicides, which can be mobile in some soil types, suggests that the potential for mobility of this compound should be considered. mdpi.compjoes.com

Analytical Methods for Environmental Detection and Monitoring

The detection and quantification of this compound in environmental samples such as water and soil would require sensitive analytical methods. Standard methods for the analysis of organic micropollutants are likely applicable. cdc.govcdc.govjelsciences.com

Sample preparation would typically involve an extraction step, such as solid-phase extraction (SPE) for water samples or solvent extraction for soil samples, to isolate and concentrate the analyte.

For detection and quantification, chromatographic techniques are most suitable:

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of pyrazine derivatives, GC-MS would be a primary analytical tool. It offers excellent separation and definitive identification based on the mass spectrum of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), would also be a powerful technique for the analysis of this compound and its potential degradation products, which may be more polar.

The development of a specific analytical method would require the use of an analytical standard of this compound to determine retention times, and mass spectral characteristics, and to create calibration curves for accurate quantification. sigmaaldrich.com

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Pyrazine (B50134) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of pyrazine derivatives like 2-methyl-3-phenoxypyrazine. These computational tools offer unprecedented opportunities to accelerate discovery and deepen our understanding of structure-property relationships.

Beyond sensory science, AI and ML are being applied to predict a wide range of physicochemical properties, which is essential for drug discovery and materials science. research.googleacs.orgresearchgate.net For instance, graph neural networks and other advanced models are being used to predict molecular properties, which can help in screening large virtual libraries of pyrazine derivatives for potential pharmaceutical applications. astrazeneca.com This approach can significantly reduce the time and cost associated with traditional experimental screening. astrazeneca.com

The table below summarizes the potential applications of AI and Machine Learning in pyrazine research.

| Application Area | Specific AI/ML Technique | Potential Impact on this compound Research |

| Sensory Property Prediction | Quantitative Structure-Odor Relationship (QSOR) models, Deep Learning | Design of novel analogs with specific flavor/fragrance profiles. |

| Drug Discovery | Graph Neural Networks, Transfer Learning | Virtual screening for potential biological activities and prediction of ADME properties. nih.gov |

| Materials Science | Predictive models for electronic and thermodynamic properties | Design of new materials with desired characteristics. |

| Synthesis Optimization | Retrosynthesis algorithms, Reaction condition prediction | Development of more efficient and sustainable synthetic pathways. |

| Fundamental Research | ML-based algorithms for studying molecular dynamics | Deeper understanding of the compound's behavior at the molecular level. bioengineer.org |

Exploration of Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic methodologies is a critical area of future research for this compound. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future efforts will focus on greener and more efficient approaches to address these challenges.

One promising avenue is the use of biocatalysis. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The application of enzymes in the synthesis of pyrazine derivatives could lead to milder reaction conditions, reduced by-product formation, and improved enantioselectivity. Research in this area would involve screening for novel enzymes or engineering existing ones to catalyze the key steps in the synthesis of this compound.

Another key trend is the development of continuous flow chemistry. Flow reactors offer several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

The table below outlines emerging sustainable synthetic methodologies and their potential application to the synthesis of this compound.

| Methodology | Description | Potential Benefits for this compound Synthesis |

| Biocatalysis | Use of enzymes as catalysts. | Milder reaction conditions, high selectivity, reduced waste. |

| Continuous Flow Chemistry | Reactions are performed in a continuous stream. | Improved safety, better control, easier scale-up, higher yields. |

| Photocatalysis | Use of light to drive chemical reactions. | Access to novel reaction pathways, use of renewable energy. |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Reduced reaction times, increased yields. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Improved sustainability, reduced reliance on fossil fuels. |

Development of Advanced Spectroscopic Probes for Real-time Monitoring

The ability to monitor chemical reactions and biological processes in real-time is crucial for optimizing conditions and understanding complex mechanisms. Future research will focus on the development of advanced spectroscopic probes based on the this compound scaffold for such applications.

The inherent fluorescence of some pyrazine derivatives makes them attractive candidates for the development of fluorescent probes. By strategically modifying the structure of this compound, it may be possible to create sensors that exhibit a change in their fluorescence properties in response to specific analytes or environmental conditions. For example, probes could be designed to detect metal ions, pH changes, or the presence of reactive oxygen species.

Another area of interest is the development of probes for in vivo imaging. The small size and potential for functionalization of the pyrazine core could allow for the creation of probes that can cross cell membranes and target specific cellular compartments or biomolecules. These probes could be used to visualize biological processes in living cells and organisms, providing valuable insights into disease mechanisms and drug action.

Furthermore, advanced spectroscopic techniques such as surface-enhanced Raman scattering (SERS) could be employed in conjunction with this compound-based probes. SERS can provide highly sensitive and specific detection of molecules, and the development of SERS-active probes would enable the ultra-sensitive detection of a wide range of analytes.

The table below highlights potential advanced spectroscopic probes based on this compound and their applications.

| Probe Type | Spectroscopic Technique | Potential Application |

| Fluorescent Probes | Fluorescence Spectroscopy | Real-time monitoring of pH, metal ions, or reactive oxygen species. |

| Bioluminescent Probes | Bioluminescence Imaging | In vivo imaging of biological processes. |

| SERS Probes | Surface-Enhanced Raman Scattering | Ultrasensitive detection of specific analytes. |

| NMR Probes | Nuclear Magnetic Resonance Spectroscopy | Studying molecular interactions and dynamics in solution. |

Elucidation of Complex Biological Mechanisms at the Molecular Level

While some pyrazine derivatives are known to possess biological activity, the specific molecular mechanisms underlying these effects are often not well understood. A key area of future research for this compound will be the detailed elucidation of its interactions with biological systems at the molecular level.

This will involve a combination of computational and experimental approaches. Molecular docking and molecular dynamics simulations can be used to predict the binding of this compound to specific protein targets. These computational predictions can then be validated through experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry.

Identifying the specific protein targets of this compound is a crucial first step. This can be achieved through techniques such as affinity chromatography and chemical proteomics. Once the targets are identified, further studies will be needed to understand how the binding of the compound modulates the function of the protein and the downstream cellular signaling pathways.

Understanding the metabolism of this compound is also critical. In vitro and in vivo studies will be necessary to identify the metabolic pathways and the enzymes involved in its transformation. This information is essential for assessing the compound's pharmacokinetic profile and potential for drug-drug interactions.

The table below outlines the key research areas for elucidating the biological mechanisms of this compound.

| Research Area | Methodologies | Objective |

| Target Identification | Affinity chromatography, chemical proteomics, molecular docking. | To identify the specific protein targets of the compound. |

| Binding Characterization | X-ray crystallography, NMR spectroscopy, isothermal titration calorimetry. | To determine the binding mode and affinity of the compound to its target. |

| Mechanism of Action | Cell-based assays, in vivo studies. | To understand how the compound modulates cellular pathways and physiological functions. |

| Metabolism and Pharmacokinetics | In vitro metabolism assays, animal studies. | To determine the metabolic fate and pharmacokinetic profile of the compound. |

Translational Research from Fundamental Chemistry to Applied Science

A major goal of future research on this compound will be to translate fundamental chemical knowledge into practical applications. This will require a multidisciplinary approach, bridging the gap between basic chemistry, biology, and materials science.

In the pharmaceutical sector, if this compound or its derivatives are found to have promising biological activity, the next step will be to optimize their properties for drug development. This will involve medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. The ultimate goal would be to advance a lead compound into preclinical and clinical development.

In materials science, the unique electronic and photophysical properties of this compound could be exploited in the development of new organic electronic materials. This could include applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The successful translation of fundamental research into real-world applications will depend on strong collaborations between academic researchers and industrial partners. Such collaborations are essential for identifying market needs, securing funding, and navigating the complex process of product development and commercialization.

The table below provides examples of translational research pathways for this compound.

| Field of Application | Fundamental Research | Applied Research and Development | Potential Product |

| Flavor & Fragrance | Sensory profiling, QSOR modeling. | Formulation development, stability testing. | Novel flavor and fragrance ingredients. |

| Pharmaceuticals | Biological activity screening, mechanism of action studies. | Lead optimization, preclinical development. | New therapeutic agents. |

| Materials Science | Characterization of electronic and photophysical properties. | Device fabrication and testing. | Organic electronic devices. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3-phenoxypyrazine, and what methodological considerations are critical for reproducibility?

- Methodology : Synthesis typically involves multi-step reactions, such as:

Substitution reactions : Reacting nitro- or chloro-substituted pyrazines with phenoxy nucleophiles under basic conditions (e.g., K₂CO₃ or NaH) .

Reductive amination : For introducing amino groups adjacent to phenoxy substituents, followed by methylation .

Optimization : Control reaction temperature (e.g., 80–120°C) and solvent polarity to minimize side reactions. Monitor intermediates via TLC and confirm final product purity using NMR (>95%) .

Q. Which analytical techniques are essential for structural confirmation of this compound and its intermediates?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguous structural features (e.g., dihedral angles between pyrazine and phenoxy groups) .

- IR spectroscopy to confirm functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹) .

Q. How do electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) substituents influence the reactivity of pyrazine derivatives?

- Methodology :

- The methyl group at position 2 stabilizes the pyrazine ring via hyperconjugation, while the phenoxy group at position 3 directs electrophilic substitution to meta positions.

- Reactivity studies using halogenation or nitration can map electronic effects. Kinetic assays (e.g., UV-Vis monitoring) quantify reaction rates .

Q. What biological pathways are implicated in the activity of pyrazine derivatives, and how can these be experimentally validated?

- Methodology :

- Screen for neurological activity (e.g., dopamine transporter inhibition) via radioligand binding assays .

- Assess anti-inflammatory potential using LPS-induced cytokine release models (e.g., IL-6/TNF-α ELISA) .

- Validate target engagement with CRISPR knockouts or siRNA silencing .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound in multi-step syntheses?

- Methodology :

- Employ Design of Experiments (DoE) to test variables:

- Temperature (80–140°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd(0) for cross-coupling) .

- Use response surface modeling to identify optimal parameters. For example, a 15% yield increase was achieved at 110°C in DMF with 5 mol% Pd .

Q. How should researchers address contradictory data on the biological activity of this compound across studies?

- Methodology :

- Conduct dose-response studies to reconcile disparities (e.g., EC₅₀ values may vary due to assay sensitivity).

- Perform metabolic stability tests (e.g., liver microsome assays) to rule out pharmacokinetic confounding factors .

- Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) .

Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with targets like GPCRs or kinases (e.g., AutoDock Vina) using crystallographic data from analogs .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

- Methodology :

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at phenoxy para positions to modulate lipophilicity (clogP) .

- Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical H-bond acceptors .

- In vitro profiling : Compare IC₅₀ values against related targets (e.g., serotonin vs. dopamine transporters) to quantify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.